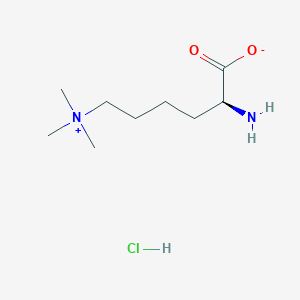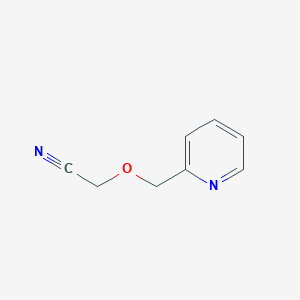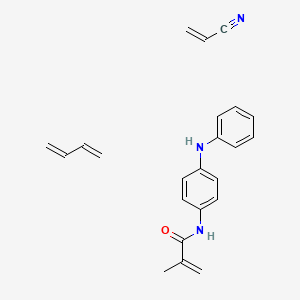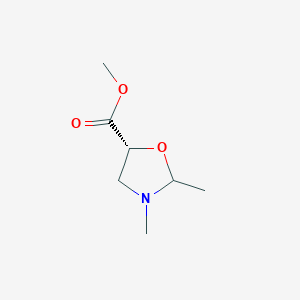
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is a non-protein amino acid that plays a crucial role in the biosynthesis of carnitine. Carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is primarily used in lysine methylation modification assays and purifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Lysine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide is added to deprotonate the amino group.
- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to lysine or other intermediates.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
Reduction: Lysine or partially methylated lysine derivatives.
Substitution: Various substituted lysine derivatives
Wissenschaftliche Forschungsanwendungen
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of lysine methylation and its effects on protein function.
Biology: Plays a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders related to carnitine deficiency.
Industry: Used in the production of supplements and pharmaceuticals targeting carnitine biosynthesis
Wirkmechanismus
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .
Vergleich Mit ähnlichen Verbindungen
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride
- Nepsilon-Methyllysine hydrochloride
- Lysine hydrochloride
Comparison:
- Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is unique due to its three methyl groups attached to the epsilon amino group of lysine, which significantly impacts its role in carnitine biosynthesis.
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride and Nepsilon-Methyllysine hydrochloride have fewer methyl groups, affecting their biological activity and applications.
- Lysine hydrochloride lacks methyl groups, making it a basic building block for proteins but not directly involved in carnitine biosynthesis .
Eigenschaften
CAS-Nummer |
55528-53-5 |
|---|---|
Molekularformel |
C9H21ClN2O2 |
Molekulargewicht |
224.73 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
Isomerische SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |
Kanonische SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)


![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)

![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)

![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
